molecular formula C16H15F3N4O4 B4672333 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

Cat. No.: B4672333
M. Wt: 384.31 g/mol
InChI Key: YWPFYEKISCJZEY-UHFFFAOYSA-N
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Description

The compound 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is an intricate organic molecule. It features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, coupled to a propanamide backbone linked to a nitrophenyl group. This combination hints at potential bioactivity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of the Pyrazole Ring: : Starting with cyclopropyl hydrazine and an appropriate trifluoromethyl ketone, under acidic conditions, the pyrazole ring can be formed.

  • Introduction of the Nitro Group: : A nitration reaction can be employed to introduce the nitro group into the benzene ring.

  • Coupling with Propanamide: : Finally, an amidation reaction links the pyrazole and nitrophenyl groups via the propanamide backbone. This could involve EDC (ethyl(dimethylaminopropyl)carbodiimide) coupling reactions in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

On an industrial scale, these reactions would be optimized for yield and cost-efficiency. High-pressure reactors, continuous flow systems, and automated purification techniques might be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound's aromatic rings may undergo oxidation under certain conditions, potentially altering its bioactivity.

  • Reduction: : The nitro group can be reduced to an amine, which can drastically change the compound's properties.

  • Substitution: : The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid

  • Substitution: : Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂)

Major Products Formed

Depending on the reaction type, products might include derivatives with altered pyrazole or nitrophenyl functional groups. This can lead to a wide array of new compounds with potential new properties.

Scientific Research Applications

In Chemistry

  • Synthetic Building Block: : The compound can be used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Functionalization Studies: : It serves as a model compound to study the effects of trifluoromethyl and cyclopropyl groups on molecular reactivity.

In Biology and Medicine

  • Pharmacology: : Potential use as a pharmacophore in drug development due to the presence of bioactive functional groups.

  • Enzyme Inhibition: : May act as an inhibitor for certain enzymes, making it valuable in the study of biochemical pathways.

In Industry

  • Materials Science:

Mechanism of Action

The compound's mechanism of action would likely involve interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group can influence binding affinity and selectivity, while the nitrophenyl and pyrazole rings may be involved in hydrogen bonding and hydrophobic interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxyphenyl)propanamide

  • 3-[5-cyclopropyl-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

Uniqueness

This compound is unique due to the specific combination of cyclopropyl and trifluoromethyl substitutions on the pyrazole ring, along with a nitrophenyl propanamide structure. This distinct arrangement imparts unique chemical and potentially biological properties, differentiating it from other similar molecules.

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4/c17-16(18,19)14-8-12(9-1-2-9)22(21-14)6-5-15(25)20-11-4-3-10(23(26)27)7-13(11)24/h3-4,7-9,24H,1-2,5-6H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPFYEKISCJZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
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3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

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